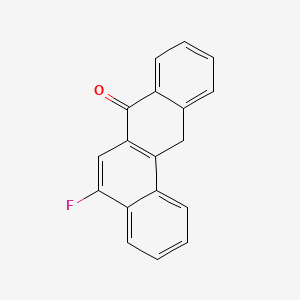

Benz(a)anthracen-7(12H)-one, 5-fluoro-

Description

Infrared Spectroscopy (IR)

The ketone carbonyl group dominates the IR spectrum, with a strong absorption band near 1,680–1,710 cm⁻¹ , characteristic of conjugated aromatic ketones. The C–F stretch appears as a medium-intensity signal at 1,100–1,250 cm⁻¹ , while aromatic C–H out-of-plane bending vibrations occur below 900 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Aromatic protons resonate in the δ 7.2–8.5 ppm range, with splitting patterns reflecting the fluorine’s deshielding effect. Protons ortho to the fluorine atom exhibit significant upfield shifts due to electron withdrawal.

- ¹³C NMR : The carbonyl carbon appears near δ 190 ppm , while fluorinated carbons resonate downfield (δ 160–165 ppm). Aromatic carbons span δ 120–140 ppm .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine substituent.

UV-Visible Spectroscopy

The conjugated π-system absorbs strongly in the UV-B region (280–320 nm) , with molar absorptivity (ε) exceeding 10⁴ L·mol⁻¹·cm⁻¹ . Fluorescence emission occurs in the visible region (450–550 nm) , attributed to excited-state intramolecular charge transfer involving the fluorine and ketone groups.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 284 , consistent with the molecular weight. Fragment ions include:

Comparative Analysis with Parent Anthracenone Scaffold

The parent compound, 7H-benz[a]anthracen-7-one, lacks the C5 fluorine substituent. Key differences include:

| Property | 5-Fluoro Derivative | Parent Anthracenone |

|---|---|---|

| Molecular Formula | C₁₇H₉FO | C₁₇H₁₀O |

| Electron Density | Reduced at C5 due to F | Uniform π-cloud |

| UV-Vis λₘₐₓ | 305 nm (bathochromic shift) | 290 nm |

| Fluorescence Yield | Enhanced quantum yield | Moderate emission |

The fluorine atom increases the compound’s dipole moment, enhancing solubility in polar aprotic solvents. It also amplifies the ketone’s electrophilicity, making the derivative more reactive in nucleophilic aromatic substitutions.

Properties

CAS No. |

2558-51-2 |

|---|---|

Molecular Formula |

C18H11FO |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

5-fluoro-12H-benzo[a]anthracen-7-one |

InChI |

InChI=1S/C18H11FO/c19-17-10-16-15(13-7-3-4-8-14(13)17)9-11-5-1-2-6-12(11)18(16)20/h1-8,10H,9H2 |

InChI Key |

AXFADDFHKQHTIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C(=C3)F |

Origin of Product |

United States |

Preparation Methods

Treatment with Organometallic Reagents

- Starting Material : 7,12-Benz[a]anthraquinone.

- Reagents : Methylmagnesium iodide or methyllithium.

- Procedure :

Friedel–Crafts Cyclization

Direct Fluorination

Direct fluorination of anthraquinone derivatives can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents ensure selective introduction of the fluorine atom at the desired position without affecting other functional groups.

Substitution Reactions

Fluorine atoms can be introduced via nucleophilic substitution reactions on halogenated intermediates (e.g., chlorinated anthraquinones). This method is particularly useful for achieving high specificity in the placement of the fluorine atom.

Green Synthesis Approaches

Recent advancements have emphasized environmentally friendly synthesis methods:

- Micellar Systems : One-pot sequential reactions in aqueous micellar systems using catalysts like DBU and surfactants such as CTAB have been reported. These methods yield high-purity fluorinated anthracene derivatives under mild conditions.

- Solvent-Free Reactions : Bi(OTf)₃-catalyzed reactions under solvent-free conditions have been employed for efficient acylation and subsequent aromatization steps.

Reaction Conditions and Yields

| Methodology | Starting Material | Key Reagents/Catalysts | Yield (%) |

|---|---|---|---|

| Organometallic Treatment | 7,12-Benz[a]anthraquinone | Methylmagnesium iodide/methyllithium | Moderate |

| Friedel–Crafts Cyclization | Brominated ortho-acetal diarylmethanols | ZnI₂/HCl | 30–68 |

| Suzuki–Miyaura Coupling | Naphthoquinones | Boronic acids/Grubbs II catalyst | Up to 85 |

| Green Micellar Systems | Isoquinoline/phenacyl bromides | DBU/CTAB | 90–96 |

Notes on Optimization

Several factors influence the efficiency and selectivity of these methods:

- Reagent Purity : High-purity organometallic reagents improve yield and reduce side reactions.

- Temperature Control : Elevated temperatures favor cyclization reactions but may lead to undesired byproducts.

- Catalyst Loading : Precise amounts of catalysts (e.g., ZnI₂, Grubbs II) ensure optimal reaction rates without waste.

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracen-7(12H)-one, 5-fluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorinated position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed:

Oxidation: Quinones and other oxygenated PAH derivatives.

Reduction: Hydroxy derivatives and partially reduced PAHs.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

Benz(a)anthracen-7(12H)-one, 5-fluoro- serves as a model compound in the study of polycyclic aromatic hydrocarbons (PAHs). Its unique structure allows researchers to investigate:

- Reactivity Patterns: It undergoes oxidation, reduction, and substitution reactions similar to other PAHs, making it valuable for understanding chemical behavior in environmental processes .

- Fluorination Effects: Fluorinated compounds often exhibit altered chemical properties compared to their non-fluorinated counterparts. The fluorine substitution can enhance stability and modify reactivity .

Biology

The compound is explored for its interactions with biological macromolecules:

- DNA Interaction Studies: Research indicates that the compound can form covalent adducts with DNA, potentially leading to mutagenesis and carcinogenesis. This property is significant for studying the mechanisms by which PAHs contribute to cancer development .

- Tumorigenic Potential: In animal studies, it has been shown that substituents such as fluorine can significantly alter the tumorigenic activity of benz(a)anthracene derivatives. For instance, 5-fluoro-7-methylbenz(a)anthracene displayed notable differences in tumor initiation compared to its non-fluorinated analogs .

Medicine

The compound's potential role in cancer research is particularly noteworthy:

- Carcinogenic Studies: Benz(a)anthracen-7(12H)-one, 5-fluoro- has been evaluated for its carcinogenic properties in laboratory settings. Studies demonstrate that fluorinated derivatives exhibit varying levels of tumor initiation activity compared to their methyl-substituted counterparts .

- Drug Development: Insights gained from studying this compound may inform the design of new therapeutic agents targeting cancer pathways influenced by PAHs.

Data Tables

Table 1: Reactivity of Benz(a)anthracen-7(12H)-one, 5-fluoro-

| Reaction Type | Description | Key Products |

|---|---|---|

| Oxidation | Formation of dihydrodiols | Dihydrodiols, quinones |

| Reduction | Formation of tetrahydro derivatives | Tetrahydrobenz(a)anthracene |

| Substitution | Electrophilic substitution | Halogenated derivatives |

Table 2: Tumorigenic Activity Comparison

| Compound | Tumor Initiation Activity (relative) |

|---|---|

| Benz(a)anthracene | Baseline |

| 7-Methylbenz(a)anthracene | Increased |

| 5-Fluoro-7-methylbenz(a)anthracene | Moderate |

| 7,12-Dimethylbenz(a)anthracene | High |

Case Study 1: Tumor Initiation in Mice

A study conducted on SENCAR mice demonstrated that topical application of various benz(a)anthracene derivatives resulted in differing levels of skin tumor initiation. The results indicated that compounds with methyl substitutions showed significantly higher tumor initiation rates compared to those with fluorine substitutions .

Case Study 2: Interaction with DNA

Research involving the metabolic activation of benz(a)anthracen-7(12H)-one, 5-fluoro-, revealed that it forms reactive intermediates capable of binding to DNA. This interaction raises concerns regarding its potential as a carcinogen and highlights the need for further investigation into its biological effects .

Mechanism of Action

The mechanism of action of Benz(a)anthracen-7(12H)-one, 5-fluoro- involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s fluorinated structure enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in mutagenesis studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

7H-Benz[de]anthracen-7-one (CAS 82-05-3)

- Molecular Formula : C₁₇H₁₀O

- Substituents: No fluorine; only a ketone group at the 7-position.

- Key Data :

9-Fluoro-3-hydroxy-7H-benzo[de]anthracen-7-one

- Molecular Formula : C₁₇H₉FO₂

- Substituents : Fluorine at 9-position, hydroxyl at 3-position.

- Synthesis : Produced via demethylation of a methoxy precursor using BBr₃ .

7,12-Dimethyl-Benz(a)anthracene (CAS 57-97-6)

- Molecular Formula : C₂₀H₁₆

- Substituents : Methyl groups at 7- and 12-positions.

- Hazards: Classified as a carcinogen (OSHA HCS) with specific workplace controls required .

- Key Differences : Methyl groups are electron-donating, enhancing electrophilic reactivity compared to fluorine.

Physicochemical Properties

*Inferred from similar ketones; fluorine may slightly lower the C=O stretching frequency due to inductive effects .

Analytical Characterization

Key Research Findings

- Substituent Position Matters: Fluorine at the 5-position (vs. 9-position in 5ad) may reduce genotoxicity compared to nitro derivatives but requires empirical validation .

- Environmental Relevance : Benzanthrone derivatives are persistent pollutants; fluorination may alter biodegradation pathways .

Q & A

Q. How should researchers address discrepancies in GC retention indices across laboratories?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) and harmonize column types (e.g., DB-5 vs. HP-5).

- Interlaboratory Studies : Participate in round-robin trials to assess reproducibility (ISO 5725-2).

- Data Correction : Apply Kováts retention index adjustments using n-alkane calibrants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.